1-Diethylamino-2-pentyne: Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Application Workflows
1-Diethylamino-2-pentyne: Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Application Workflows
Executive Summary
In the landscape of modern organic synthesis and drug discovery, propargylamines represent a highly versatile class of pharmacophoric scaffolds and synthetic intermediates. 1-Diethylamino-2-pentyne (CAS: 73117-10-9), an internal alkynamine featuring a diethylamine moiety tethered to a pent-2-yne backbone, is a prime example of this structural utility. As a Senior Application Scientist, I approach this molecule not merely as a catalog reagent, but as a dynamic building block. Its unique combination of a tertiary amine (providing basicity and aqueous solubility at low pH) and an internal alkyne (enabling selective cycloadditions and polymerization) makes it an invaluable asset in both medicinal chemistry and materials science.
This technical whitepaper deconstructs the physicochemical profile of 1-diethylamino-2-pentyne, details a self-validating protocol for its synthesis via multicomponent coupling, and maps its downstream reactivity.
Physicochemical Profiling & Structural Dynamics
Understanding the physical and chemical properties of 1-diethylamino-2-pentyne is critical for designing downstream reactions, extraction protocols, and biological assays. The molecule is highly lipophilic, which is a highly desirable trait for central nervous system (CNS) penetrance in neuropharmacology, yet it can be easily converted to a water-soluble hydrochloride salt due to the tertiary amine[1].
Below is a consolidated profile of its quantitative properties, alongside the mechanistic causality that dictates laboratory handling.
| Property | Value | Causality / Laboratory Significance |
| IUPAC Name | N,N-diethylpent-2-yn-1-amine | Standardized nomenclature defining the internal alkyne and tertiary amine. |
| CAS Registry Number | 73117-10-9 | Unique identifier for regulatory compliance and sourcing[2]. |
| Molecular Formula | C₉H₁₇N | Defines stoichiometry for synthetic scaling and atom economy calculations. |
| Molecular Weight | 139.24 g/mol | Essential for precise molarity and yield determinations[1]. |
| Boiling Point | 168 - 170 °C | High b.p. indicates strong dispersion forces; necessitates vacuum distillation to prevent thermal degradation[2]. |
| Flash Point | 53.9 °C | Class II combustible liquid; dictates strict storage in flammable safety cabinets away from oxidizers[2]. |
| Density | ~0.80 g/mL | Lighter than water; informs biphasic extraction protocols (the organic product will partition into the upper layer)[3]. |
| Topological Polar Surface Area | 3.2 Ų | Highly lipophilic (low TPSA); predicts excellent passive membrane permeability for cellular assays[1]. |
Synthetic Workflow: The Cu-Catalyzed A³-Coupling Protocol
While nucleophilic substitution of 1-bromo-2-pentyne with diethylamine is a viable benchtop route, the Aldehyde-Alkyne-Amine (A³)-Coupling is the industry standard for synthesizing propargylamines due to its exceptional atom economy and structural modularity[4][5].
To synthesize 1-diethylamino-2-pentyne, we utilize a terminal alkyne (1-butyne), formaldehyde, and diethylamine. Because 1-butyne is highly volatile (b.p. 8.1 °C), this protocol utilizes a sealed pressure vessel to maintain the alkyne in the liquid phase and drive the reaction forward.
Step-by-Step Methodology: Self-Validating A³-Coupling
Note: This protocol is a self-validating system. The visual transition from a biphasic mixture to a homogeneous solution, followed by specific distillation temperatures, confirms the success of each step.
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Catalyst & Reagent Loading:
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In a heavy-walled glass pressure tube equipped with a magnetic stir bar, add 5 mol% Copper(I) Iodide (CuI).
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Add 1.0 equivalent of aqueous formaldehyde (37 wt%) and 1.1 equivalents of diethylamine.
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Causality: The amine and aldehyde must be mixed before alkyne introduction. This pre-mixing favors the in situ generation of the highly electrophilic iminium ion, preventing the Cu(I) catalyst from triggering unwanted Glaser homocoupling of the alkyne[6].
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Alkyne Introduction:
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Cool the pressure tube to -10 °C using an ice/salt bath.
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Rapidly condense 1.2 equivalents of 1-butyne gas into the cold mixture (or add a pre-cooled THF solution of 1-butyne).
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Reaction Execution:
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Immediately seal the pressure tube with a Teflon screw cap.
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Transfer the vessel to an oil bath pre-heated to 70 °C and stir vigorously for 12 hours.
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Causality: The sealed environment prevents the escape of 1-butyne. The elevated temperature provides the activation energy required for the copper acetylide to execute a nucleophilic attack on the sterically hindered iminium ion.
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Workup & Phase Separation:
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Cool the vessel to room temperature before carefully unsealing.
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Dilute the mixture with diethyl ether and water. Transfer to a separatory funnel.
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Extract the aqueous layer twice with diethyl ether. The product, having a density of ~0.80 g/mL, will reliably partition into the upper organic layer.
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Purification:
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude oil via vacuum distillation. Collect the fraction boiling at 168–170 °C (adjusted for vacuum pressure) to isolate pure 1-diethylamino-2-pentyne[2].
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Cu-catalyzed A³-coupling mechanism yielding 1-diethylamino-2-pentyne.
Downstream Applications in Drug Discovery & Materials Science
The true value of 1-diethylamino-2-pentyne lies in its reactivity. Unlike terminal alkynes, which are ubiquitous in standard click chemistry, the internal alkyne of this molecule requires specific catalytic logic to functionalize.
Medicinal Chemistry: Triazole Pharmacophores & Enzyme Inhibition
Propargylamines are privileged structures in medicinal chemistry[5].
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RuAAC Click Chemistry: Because 1-diethylamino-2-pentyne is an internal alkyne, standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is ineffective. Instead, researchers must employ Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) using catalysts like Cp*RuCl(PPh₃)₂. This specifically yields fully decorated 1,4,5-trisubstituted 1,2,3-triazoles, which are highly stable bioisosteres for amide bonds in drug design.
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Monoamine Oxidase (MAO) Inhibition: The propargylamine motif is the core pharmacophore of irreversible MAO-B inhibitors (e.g., Selegiline) used in Parkinson's disease. The alkyne acts as a mechanism-based "suicide inhibitor," forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.
Polymer Science: Substituted Polyacetylenes
In materials science, internal alkynes are polymerized using transition metal metathesis catalysts (such as Schrock molybdenum/tungsten carbenes or rhodium-based catalysts). The resulting substituted polyacetylenes possess rigid, conjugated backbones. The pendant diethylamino groups provide these polymers with pH-responsive solubility, making them ideal for fabricating core-shell nanoparticles and gas-permeable membranes.
Downstream functionalization and biological targeting pathways for 1-diethylamino-2-pentyne.
Safety, Handling, and Storage Protocols
As an amine-containing alkyne, 1-diethylamino-2-pentyne requires strict handling protocols to ensure both personnel safety and chemical integrity:
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Oxidation & Degradation: Amines are prone to atmospheric oxidation, turning from colorless to yellow/brown over time. The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C[3].
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Chemical Incompatibilities: Avoid contact with strong oxidizing agents and heavy metal salts (un-liganded copper or silver) outside of controlled catalytic environments, as terminal alkyne impurities can form shock-sensitive metal acetylides.
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PPE: Standard laboratory PPE is required, including nitrile gloves, safety goggles, and handling within a certified fume hood due to the volatility and respiratory irritation potential of the amine moiety.
References
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PubChem. "1-Diethylamino-2-pentyne | C9H17N | CID 144581." National Center for Biotechnology Information. 1
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Alfa Chemistry. "CAS 73117-10-9 1-DIETHYLAMINO-2-PENTYNE." 2
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Guidechem. "1-Diethylamino-2-propyne 4079-68-9 wiki." (Referenced for comparative propargylamine density and storage). 3
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Chaturvedi, A., et al. "Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions." Organic & Biomolecular Chemistry, RSC Publishing, 2025. 4
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NIH PMC. "Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers." National Institutes of Health. 5
Sources
- 1. 1-Diethylamino-2-pentyne | C9H17N | CID 144581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. guidechem.com [guidechem.com]
- 4. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
